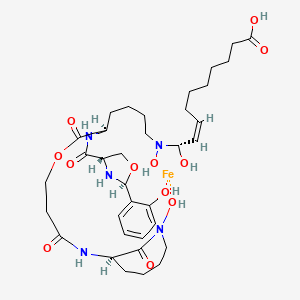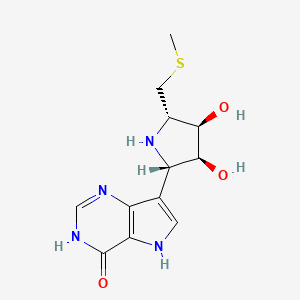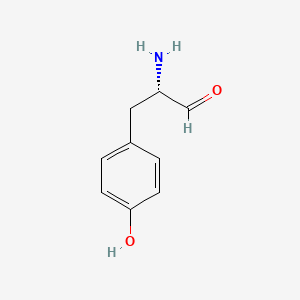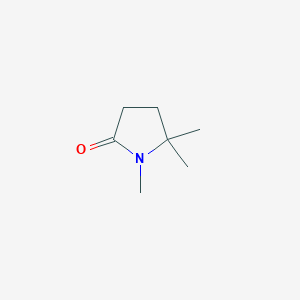
L-2-Amino-3-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It belongs to the class of alpha-amino acids and is characterized by the presence of both an amino group and a keto group on the butanoic acid backbone . This compound is significant in various biochemical pathways and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-3-Ketobutyric Acid can be synthesized through several methods. One common approach involves the selective hydrolysis of racemic N-protected-2-aminobutyric acid using an acylase enzyme . This method ensures the production of optically active amino acids, which are crucial for pharmaceutical applications.
Industrial Production Methods: Industrial production of 2-Amino-3-Ketobutyric Acid often involves biotransformation processes using microbial alpha-transaminases . These enzymes facilitate the conversion of alpha-keto acids into L-alpha-amino acids, which are then further processed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-Ketobutyric Acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of 2-Amino-3-Ketobutyric Acid include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of 2-Amino-3-Ketobutyric Acid depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Scientific Research Applications
2-Amino-3-Ketobutyric Acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it plays a role in metabolic pathways, particularly in the metabolism of amino acids . In medicine, it is investigated for its potential therapeutic effects in treating metabolic disorders . Additionally, the compound is used in industrial processes for producing pharmaceuticals and other chemicals .
Mechanism of Action
The mechanism of action of 2-Amino-3-Ketobutyric Acid involves its conversion to glycine and acetyl-CoA by the enzyme 2-amino-3-ketobutyrate coenzyme A ligase . This enzyme catalyzes the cleavage of 2-Amino-3-Ketobutyric Acid, facilitating its role in various metabolic pathways . The molecular targets and pathways involved include the glycine and serine metabolism pathways .
Comparison with Similar Compounds
2-Amino-3-Ketobutyric Acid can be compared with other similar compounds such as 2-Ketobutyric Acid and 3-Ketobutyric Acid . While these compounds share structural similarities, 2-Amino-3-Ketobutyric Acid is unique due to the presence of both an amino group and a keto group on the butanoic acid backbone . This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications .
List of Similar Compounds:- 2-Ketobutyric Acid
- 3-Ketobutyric Acid
- 2-Amino-3-oxobutanoic acid
Properties
Molecular Formula |
C4H7NO3 |
|---|---|
Molecular Weight |
117.10 g/mol |
IUPAC Name |
(2S)-2-amino-3-oxobutanoic acid |
InChI |
InChI=1S/C4H7NO3/c1-2(6)3(5)4(7)8/h3H,5H2,1H3,(H,7,8)/t3-/m0/s1 |
InChI Key |
SAUCHDKDCUROAO-VKHMYHEASA-N |
Isomeric SMILES |
CC(=O)[C@@H](C(=O)O)N |
Canonical SMILES |
CC(=O)C(C(=O)O)N |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-2-{[4-(toluene-4-sulfonyl)-thiomorpholine-3-carbonyl]-amino}-pentanoic acid](/img/structure/B10759567.png)

![1-[3-(4-bromophenoxy)propoxy]-6,6-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B10759576.png)
![3-[(5S)-1-Acetyl-3-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-YL]phenol](/img/structure/B10759578.png)
![2,4-Diamino-6-[N-(3',5'-dimethoxybenzyl)-N-methylamino]pyrido[2,3-D]pyrimidine](/img/structure/B10759581.png)
![2-[(Carboxycarbonyl)(1-naphthyl)amino]benzoic acid](/img/structure/B10759584.png)


![3-{2,6,8-Trioxo-9-[(2S,3R,4R)-2,3,4,5-tetrahydroxypentyl]-1,2,3,6,8,9-hexahydro-7H-purin-7-YL}propyl dihydrogen phosphate](/img/structure/B10759594.png)
![(6,7-Dihydro-5H-cyclopenta[D]imidazo[2,1-B]thiazol-2-YL]-4,7-dihydro[1,4]thiazepine-3,6-dicarboxylic acid](/img/structure/B10759596.png)

![4-{2-[4-(2-Aminoethyl)piperazin-1-YL]pyridin-4-YL}-N-(3-chloro-4-methylphenyl)pyrimidin-2-amine](/img/structure/B10759616.png)

